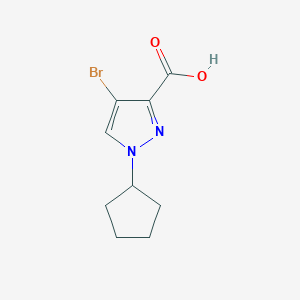

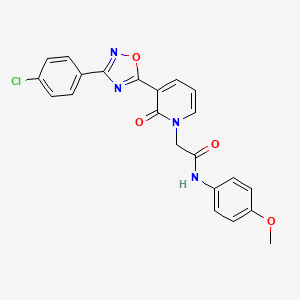

![molecular formula C24H26N4O4S B2534675 N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 905775-27-1](/img/structure/B2534675.png)

N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a condensation between acyclonucleosides and substituted phenylhydrazone . Another method involves the reaction of 2- (1 H -indol-3-yl)acetic acid with hydrazine hydrate in methanol . The reaction progress is typically monitored by thin layer chromatography .Molecular Structure Analysis

The molecular structure of similar compounds involves a 1,3,4-oxadiazoline ring . The 1H NMR spectra of similar compounds show a singlet signal for the CH group of 1,3,4-oxadiazoline at δ 7.15–10.01 ppm and for the acetyl substituent for the methyl group, it appears at δ 1.93–2.57 ppm .科学的研究の応用

Anti-Tumor Immunity Enhancement

The compound has been found to enhance anti-tumor immunity in colorectal cancer. It does this by changing the accessibility of chromatin and enhancing the function of CD8+T cells against colorectal tumors . This new epigenetic mechanism provides a new insight into the epigenetic mechanisms of anti-tumor immunity mediated by intestinal microbes .

Improvement of Intestinal Inflammation

The compound has been shown to significantly improve intestinal inflammation in mice. This was demonstrated in a study where acute mouse enteritis models were constructed .

Regulation of Cholesterol Metabolism

The compound has been found to regulate cholesterol metabolism in CD8+T cells. It does this by interacting with the chromatin insulator protein CTCF in CD8+T cells, changing the accessibility of chromatin, and regulating the differential binding of CTCF to transcriptional activity boundaries in CD8+T cells .

Inhibition of Colorectal Tumor Growth

The compound has been shown to inhibit the growth of colorectal tumors. This was demonstrated in a study where chemically induced colorectal cancer animal models and colorectal cancer subcutaneous tumor models were constructed .

Improvement of Intestinal Microecological Imbalance

The compound has been shown to significantly improve the intestinal microecological imbalance in mice. This was demonstrated in a study where acute mouse enteritis models were constructed .

Enhancement of Anti-Tumor Activity of CD8+T Cells

The compound has been found to enhance the anti-tumor activity of CD8+T cells. It does this by enhancing the enrichment and accessibility of chromatin around the IL12a enhancer region, thereby promoting the production of IL12a by DCs and initiating the anti-tumor activity of CD8+T cells .

作用機序

将来の方向性

特性

IUPAC Name |

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-6-32-20-10-8-7-9-18(20)13-27-21-15(3)11-14(2)12-19(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJSVYBZTLJGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

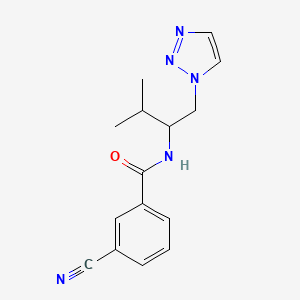

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)

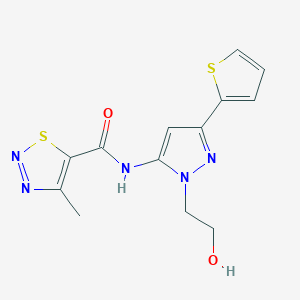

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)

![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

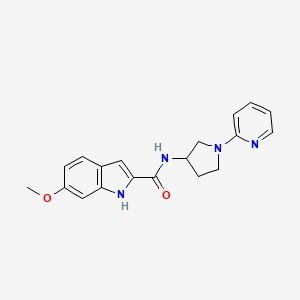

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)

![N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2534605.png)